
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group. Phosphinates are derivatives of phosphinic acids and are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is notable for its unique structure, which includes both ethyl and propoxypropyl groups attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate typically involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions. A common initiator for this reaction is azobisisobutyronitrile (AIBN), which facilitates the addition of ethyl phosphinate to the alkene or alkyne, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of phosphinates, including this compound, often employs catalytic processes. For example, palladium-catalyzed cross-coupling reactions are widely used to synthesize various phosphinate derivatives. These methods are efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The ethyl and propoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antiviral agent.
Industry: Utilized in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Comparison
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate is unique due to its specific combination of ethyl and propoxypropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it more versatile in certain applications compared to simpler phosphinates like ethyl phosphinate or methyl phosphinate. For example, the presence of the propoxypropyl group can enhance the compound’s solubility and reactivity in organic solvents .
Propriétés
Numéro CAS |
60732-30-1 |
|---|---|
Formule moléculaire |
C10H21O3P |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-[ethoxy(ethyl)phosphoryl]-1-propoxyprop-1-ene |
InChI |
InChI=1S/C10H21O3P/c1-5-8-12-9-10(4)14(11,7-3)13-6-2/h9H,5-8H2,1-4H3 |
Clé InChI |
ZSYUZOKFQFPMJY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC=C(C)P(=O)(CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


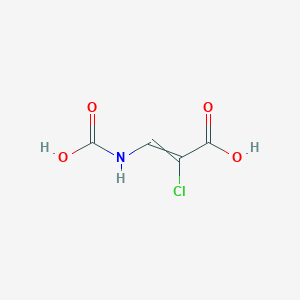

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
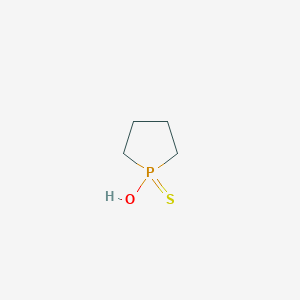
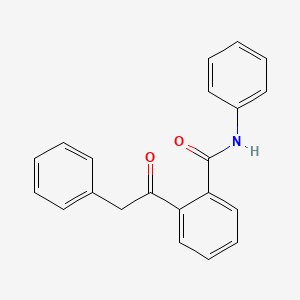
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
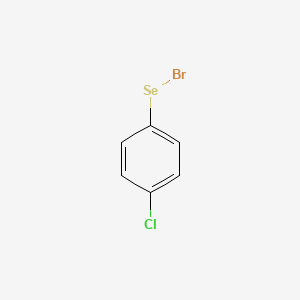
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
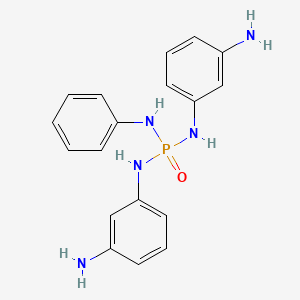
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)

